molecular formula C6H2Br2FI B1529999 1,5-Dibromo-2-fluoro-3-iodobenzene CAS No. 1807182-16-6

1,5-Dibromo-2-fluoro-3-iodobenzene

Cat. No.: B1529999
CAS No.: 1807182-16-6
M. Wt: 379.79 g/mol
InChI Key: JVGHSRNZGPPAMM-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-fluoro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can result in the formation of biaryl compounds .

Scientific Research Applications

1,5-Dibromo-2-fluoro-3-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-fluoro-3-iodobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluoro-2-iodobenzene: Similar in structure but with different positions of halogen atoms.

    2-Bromo-1,3-difluoro-5-iodobenzene: Contains two fluorine atoms instead of one.

    1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Contains a chlorine atom instead of a second bromine atom.

Uniqueness

1,5-Dibromo-2-fluoro-3-iodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct electronic and steric properties. This unique arrangement makes it particularly useful in certain organic synthesis reactions and material science applications, where precise control over reactivity and properties is required .

Properties

IUPAC Name

1,5-dibromo-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGHSRNZGPPAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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